molecular formula C21H19N3O B11705175 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide CAS No. 293765-30-7

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide

Cat. No.: B11705175
CAS No.: 293765-30-7
M. Wt: 329.4 g/mol
InChI Key: GLERRXAHDZJSHM-UHFFFAOYSA-N
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Description

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is an organic compound with the molecular formula C21H19N3O. It is a derivative of benzamide, characterized by the presence of a diazenyl group (–N=N–) linking two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo photoisomerization, leading to changes in molecular conformation and activity. This property is exploited in optical storage devices and photoswitching applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • 4-chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is unique due to its specific diazenyl linkage and the presence of methyl groups on both aromatic rings. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and medicinal chemistry .

Properties

CAS No.

293765-30-7

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide

InChI

InChI=1S/C21H19N3O/c1-15-8-6-7-11-20(15)24-23-18-12-13-19(16(2)14-18)22-21(25)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,22,25)

InChI Key

GLERRXAHDZJSHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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